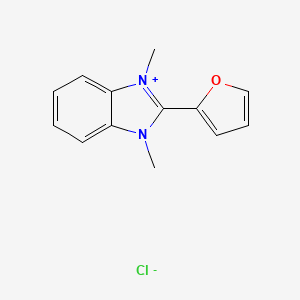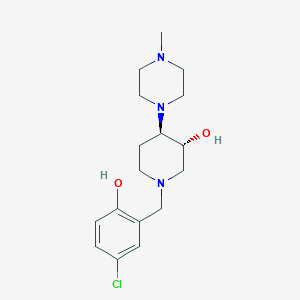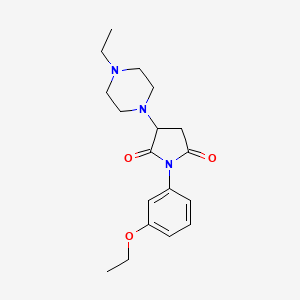![molecular formula C18H26N6OS B5024361 2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-[4-(methylthio)benzyl]acetamide](/img/structure/B5024361.png)
2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-[4-(methylthio)benzyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-[4-(methylthio)benzyl]acetamide, also known as AZMA, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a tetrazole-based compound that exhibits promising pharmacological properties, making it a potential candidate for drug development.
作用機序
The exact mechanism of action of 2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-[4-(methylthio)benzyl]acetamide is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of ion channels and receptors in the central nervous system. Specifically, this compound has been shown to enhance the activity of GABA-A receptors, which are responsible for inhibiting neuronal activity. This leads to a decrease in neuronal excitability, which may explain its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, which are involved in the pathogenesis of inflammation. Additionally, this compound has been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are involved in the pathogenesis of pain and inflammation. Furthermore, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
実験室実験の利点と制限
One of the main advantages of 2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-[4-(methylthio)benzyl]acetamide is its potent pharmacological activity, which makes it a valuable tool for investigating the mechanisms of various diseases. Additionally, its relatively simple synthesis method and high yield make it a cost-effective compound for laboratory experiments. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, its potential toxicity and side effects need to be further investigated before it can be considered for clinical use.
将来の方向性
There are several future directions for the research and development of 2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-[4-(methylthio)benzyl]acetamide. One potential direction is to investigate its potential as a treatment for epilepsy and other neurological disorders. Additionally, its potential as an anti-inflammatory and analgesic agent should be further investigated. Furthermore, its anticancer activity should be further explored, and its potential as a chemotherapeutic agent should be investigated. Finally, the development of novel derivatives of this compound with improved pharmacological properties should be pursued.
Conclusion:
In conclusion, this compound is a novel compound with promising pharmacological properties. Its synthesis method is relatively simple, and it exhibits potent anticonvulsant, anti-inflammatory, analgesic, and anticancer activity. However, its potential toxicity and side effects need to be further investigated before it can be considered for clinical use. There are several future directions for the research and development of this compound, including investigating its potential as a treatment for epilepsy, neurological disorders, cancer, and the development of novel derivatives with improved pharmacological properties.
合成法
The synthesis of 2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-[4-(methylthio)benzyl]acetamide involves the reaction of 4-(methylthio)benzylamine with 5-bromo-1-pentanol to form 5-(4-(methylthio)benzyl)-1-pentanol. The resulting product is then reacted with sodium azide in the presence of copper (I) iodide to form this compound. The overall yield of this reaction is around 60%, and the purity of the final product can be improved through recrystallization.
科学的研究の応用
2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-[4-(methylthio)benzyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticonvulsant activity in animal models, making it a potential candidate for the treatment of epilepsy. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Furthermore, this compound has been shown to exhibit anticancer activity in vitro, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-[(4-methylsulfanylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6OS/c1-26-16-8-6-15(7-9-16)12-19-18(25)14-24-17(20-21-22-24)13-23-10-4-2-3-5-11-23/h6-9H,2-5,10-14H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJCSNQKKZDVHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)CN2C(=NN=N2)CN3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-furylmethyl)propanamide](/img/structure/B5024278.png)

![3-[4-(4-acetyl-2-fluoro-5-methylphenyl)-1-piperazinyl]propanenitrile](/img/structure/B5024289.png)
![2-[2-(2-ethoxyphenoxy)ethoxy]-1,3,5-trimethylbenzene](/img/structure/B5024293.png)
![{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(cyclopropyl)methanone](/img/structure/B5024303.png)
![3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B5024305.png)

![4-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5024328.png)
![N-[3-(aminocarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5024333.png)
![1-(4-ethoxyphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5024341.png)
![N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B5024347.png)

![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5024369.png)
